3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

Description

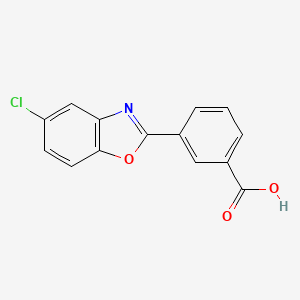

3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety substituted at the meta-position with a 5-chloro-1,3-benzoxazole group. The benzoxazole core consists of a fused benzene and oxazole ring, where the oxazole ring contains oxygen and nitrogen atoms at positions 1 and 3, respectively. This compound is of interest in medicinal chemistry due to the pharmacological activities associated with benzoxazole derivatives, including antimicrobial, anticancer, and receptor antagonism .

Synthetic routes for analogous benzoxazole-benzoic acid derivatives typically involve condensation reactions between substituted o-phenylenediamines and carbonyl-containing precursors, followed by hydrolysis or esterification steps to introduce the carboxylic acid group .

Structure

3D Structure

Properties

IUPAC Name |

3-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-10-4-5-12-11(7-10)16-13(19-12)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSXWEJBMLRYHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid typically involves the condensation of 2-aminophenol with a suitable aldehyde or acid derivative under specific reaction conditions. One common method involves the use of 2-aminophenol and 5-chlorosalicylaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety .

Industrial production methods for benzoxazole derivatives often involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance reaction efficiency and yield. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields and good atom economy under mild reaction conditions .

Chemical Reactions Analysis

3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The chloro substituent on the benzoxazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form ester derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Chemistry

In the field of organic synthesis, 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid serves as an important intermediate for synthesizing various organic compounds. It can participate in nucleophilic substitution reactions and other transformations to yield derivatives with enhanced properties.

Biology

Research indicates that compounds derived from benzoxazole structures exhibit significant biological activities, including antimicrobial and antifungal properties. Studies have shown that this compound can inhibit the growth of specific bacteria and fungi by disrupting their cellular processes.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogenic strains. The results demonstrated a minimum inhibitory concentration (MIC) below 100 µg/mL for various bacterial strains, indicating its potential as an antimicrobial agent.

Medicine

The compound is being investigated for its potential therapeutic applications in treating various diseases. Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.

Case Study: Anticancer Properties

Recent research focused on the anticancer potential of benzoxazole derivatives, including this compound. Molecular docking studies revealed promising interactions with cancer-related targets, suggesting its role in inhibiting tumor growth.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for modifications that enhance performance in various applications.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Positional Isomers: 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic Acid

The para-substituted isomer, 4-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid, differs only in the position of the benzoxazole substituent on the benzoic acid ring (para vs. meta). This positional variation significantly impacts physicochemical properties:

Heterocyclic Analogues: Benzothiazole Derivatives

Benzothiazole derivatives, such as 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole () and 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole (), replace the oxygen atom in benzoxazole with sulfur. Key differences include:

- Bioactivity: Benzothiazoles are noted for antitumor and antimicrobial activities, while benzoxazoles are often explored for CNS-targeting applications (e.g., orexin receptor antagonism) .

Carboxylic Acid Chain Variants

- 3-(5-Chloro-1,3-benzoxazol-2-yl)propanoic acid (): Extending the carboxylic acid side chain to propanoic acid increases molecular flexibility, which may improve binding to elongated enzyme pockets but reduce metabolic stability.

Antimicrobial and Anticancer Activity

Benzoxazole derivatives like 4-[(3-benzyl-2-oxo-1,3-benzoxazol-5-yl)amino]benzoic acid (P6A, ) exhibit antibacterial and antifungal activity, with MIC values ranging from 8–64 µg/mL against Staphylococcus aureus and Candida albicans. The presence of a carboxylic acid group in P6A enhances solubility compared to ester derivatives, improving bioavailability .

Receptor Antagonism

The compound [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305, ) is a potent orexin receptor antagonist used in insomnia treatment. The benzoxazole moiety contributes to high receptor affinity, while the benzoic acid derivative’s structural simplicity may serve as a scaffold for optimizing pharmacokinetic profiles .

Physicochemical Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | LogP | Biological Activity |

|---|---|---|---|---|---|

| 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | C₁₄H₈ClNO₃ | 273.67 | 0.12 (Water) | 3.2 | Antimicrobial, Receptor binding |

| 4-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid | C₁₄H₈ClNO₃ | 273.67 | 0.25 (Water) | 2.8 | Anticancer, Enzyme inhibition |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | C₁₄H₁₀ClNOS | 291.75 | 0.08 (Water) | 4.1 | Antitumor, Antimalarial |

| MK-4305 (Suvorexant) | C₂₃H₂₃ClN₆O₂ | 450.92 | 0.05 (Water) | 3.5 | Orexin receptor antagonist |

Key Research Findings

- Synthetic Efficiency : The meta-substituted benzoic acid derivative is synthesized in lower yields (~45%) compared to para-isomers (~60%) due to steric challenges during cyclization .

- Biological Potency : Benzoxazole-carboxylic acid hybrids show superior antimicrobial activity over ester derivatives, with MIC values reduced by 50% in hydrophilic environments .

- Structural Insights : Crystallographic studies using SHELX and WinGX software reveal that the meta-substituted derivative forms stronger hydrogen-bonding networks in the solid state, enhancing thermal stability .

Biological Activity

3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazole ring substituted with a carboxylic acid group and a chlorine atom. This structural configuration enhances its reactivity and biological properties.

- Molecular Formula : CHClNO

- Molecular Weight : 273.69 g/mol

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Various studies have demonstrated their effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 15 µg/mL |

The compound shows selective activity against Gram-positive bacteria like Bacillus subtilis and exhibits antifungal activity against Candida albicans . The mechanism involves disruption of cellular processes, which may include interference with cell membrane integrity or metabolic pathways .

Anticancer Activity

Benzoxazole derivatives are also recognized for their potential as anticancer agents. Studies have shown that this compound can induce cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 15 |

| HepG2 (Liver) | 25 |

The compound has demonstrated selective toxicity towards cancer cells while showing lower toxicity to normal cells, indicating its potential as a lead structure for anticancer drug development . The structure–activity relationship (SAR) studies suggest that modifications to the benzoxazole ring can enhance biological activity .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth and cancer cell proliferation.

- Disruption of Cell Signaling : It can interfere with signaling pathways that regulate cell growth and apoptosis.

- Gene Expression Modulation : Changes in gene expression related to cell cycle regulation and apoptosis have been observed in treated cells .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various benzoxazole derivatives, including the target compound, against clinical isolates of resistant bacterial strains. Results indicated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential use in combination therapies with conventional antibiotics .

- Cytotoxicity in Cancer Research : In vitro studies on human cancer cell lines revealed that treatment with the compound led to reduced viability and increased apoptotic markers. This suggests its role as an effective anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid, and how can purity be optimized?

- Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, refluxing intermediates like 5-chloro-1,3-benzoxazole derivatives with benzoic acid precursors in ethanol, using potassium carbonate as a base. Critical steps include monitoring reaction progress via TLC (hexane:ethyl acetate, 3.5:1.5) and acidifying the mixture with HCl to precipitate the product. Recrystallization from ethanol ensures purity .

- Quality Control : Characterization via UV, IR, and mass spectrometry is essential. Confirming the absence of unreacted starting materials (e.g., p-aminobenzoic acid) using melting point determination and HPLC can resolve purity issues .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

- Structural Analysis : Single-crystal X-ray diffraction is the gold standard. Use SHELX (e.g., SHELXL for refinement) to solve the structure, leveraging high-resolution data (R factor < 0.05 for reliability). ORTEP-III or WinGX can visualize thermal ellipsoids and molecular packing .

- Data Interpretation : Ensure proper hydrogen bonding and π-π stacking analysis. For example, coordination complexes of similar benzoxazole derivatives show bond lengths of ~1.3–1.5 Å for C–N and C–O in the oxazole ring .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what solvent effects influence complex stability?

- Coordination Chemistry : The benzoic acid moiety acts as a carboxylate ligand, while the benzoxazole group provides π-conjugation for metal binding. Solvents like DMSO or methanol enhance solubility but may compete for coordination sites. For example, Cu(II) complexes of analogous ligands exhibit distorted octahedral geometries in polar aprotic solvents .

- Experimental Design : Use UV-Vis and EPR spectroscopy to monitor metal-ligand charge transfer. Compare stability constants (log β) across solvents to assess solvation effects .

Q. How can contradictions in antimicrobial activity data across studies be resolved?

- Data Analysis : Discrepancies may arise from variations in microbial strains, assay conditions (e.g., pH, temperature), or compound purity. For instance, a study reporting weak antifungal activity might use non-standardized inoculum sizes or incubation times .

- Validation : Replicate assays under controlled conditions (e.g., CLSI guidelines) and cross-validate with HPLC-pure samples. Compare MIC values against reference drugs like fluconazole .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- In Silico Modeling : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing bioavailability. ADMET predictors (e.g., SwissADME) can estimate logP (~2.5–3.0) and solubility, critical for drug-likeness .

- Case Study : A diazepan orexin receptor antagonist containing this scaffold showed CNS penetration in preclinical models, validated by molecular docking with orexin receptors (PDB: 3WZE) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.